![molecular formula C25H21ClN4O B11039899 4-(2-chlorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11039899.png)
4-(2-chlorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
4-(2-chlorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-chlorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves a multi-step process. One common method is a one-pot reaction using PEG-400 as a green solvent in the first step and butan-1-ol in the second step . The structures of the synthesized compounds are confirmed by spectral data, including IR, 1H and 13C NMR, and mass spectra .
Industrial Production Methods
Industrial production methods for this compound may involve the use of various catalysts and solvents to optimize yield and purity. Common catalysts include silica sulfuric acid, ammonium acetate, sulfamic acid, and zinc chloride . These methods are designed to be efficient and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(2-chlorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination and various acids and bases for substitution reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions may yield different substituted benzimidazole derivatives .
Scientific Research Applications
4-(2-chlorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other complex organic molecules.
Biology: Studied for its potential antimicrobial and antitubercular activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-chlorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, as a COX-2 inhibitor, it binds to the active site of the COX-2 enzyme, preventing the formation of pro-inflammatory prostaglandins . This action reduces inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- 2-(4-benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone
- 2,4-diphenylbenzo[4,5]imidazo[1,2-a]pyrimidine
Uniqueness
What sets 4-(2-chlorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide apart from similar compounds is its specific chemical structure, which imparts unique biological activities and potential therapeutic applications. Its selective inhibition of COX-2, for example, makes it a promising candidate for the development of new anti-inflammatory drugs .
Properties
Molecular Formula |
C25H21ClN4O |
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Molecular Weight |
428.9 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-2-methyl-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C25H21ClN4O/c1-15-11-13-17(14-12-15)28-24(31)22-16(2)27-25-29-20-9-5-6-10-21(20)30(25)23(22)18-7-3-4-8-19(18)26/h3-14,23H,1-2H3,(H,27,29)(H,28,31) |
InChI Key |
DVRRUPPGPNKHGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC4=CC=CC=C4N3C2C5=CC=CC=C5Cl)C |
Origin of Product |
United States |
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